molecular formula C18H15ClN2O4S2 B3018214 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922976-91-8

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B3018214
CAS No.: 922976-91-8
M. Wt: 422.9
InChI Key: XEELFGJFJVVOQC-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O4S2 and its molecular weight is 422.9. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Applications

Derivatives of heterocyclic compounds, including those with a sulfonamide thiazole moiety, have been synthesized and evaluated for anticonvulsant activity. Certain compounds exhibited significant protection against convulsions, highlighting the potential of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide derivatives in developing new anticonvulsant drugs (Farag et al., 2012).

Antiviral Activity

Research into thiazole sulfonamides has also explored their antiviral properties. Derivatives have been synthesized and showed potential anti-tobacco mosaic virus activity. This indicates the broader applicability of such compounds in antiviral drug development (Chen et al., 2010).

Antibacterial and Enzyme Inhibition

Compounds incorporating the this compound structure have been synthesized with antibacterial and anti-enzymatic potential. Studies reveal their effectiveness against certain gram-negative and gram-positive bacterial strains, as well as low potential against lipoxygenase enzyme, highlighting their potential in addressing bacterial infections and exploring their role in enzyme inhibition (Nafeesa et al., 2017).

Cytotoxic Activity

Sulfonamide derivatives have shown cytotoxic activity against various cancer cell lines, indicating the potential of this compound derivatives in cancer therapy. The exploration of these compounds could lead to new treatments for breast and colon cancers (Ghorab et al., 2015).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents has been a focus of research. Such compounds, based on their structural activity, offer promising results as potential antimicrobial agents, which is crucial in the fight against resistant microbial strains (Darwish et al., 2014).

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-25-14-6-8-15(9-7-14)27(23,24)11-17(22)21-18-20-16(10-26-18)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEELFGJFJVVOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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